molecular formula C19H22N2O4S B5490265 2-(2-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

2-(2-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B5490265
M. Wt: 374.5 g/mol
InChI Key: VHXIUDWDAJISAH-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a methylphenyl group and a morpholine-4-sulfonyl group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methylphenylamine with acetic anhydride to form 2-methylphenylacetamide.

    Sulfonylation: The next step is the sulfonylation of 4-morpholine with a sulfonyl chloride derivative to form 4-(morpholine-4-sulfonyl)phenyl chloride.

    Coupling Reaction: Finally, the intermediate 2-methylphenylacetamide is coupled with 4-(morpholine-4-sulfonyl)phenyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

2-(2-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

2-(2-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-4-2-3-5-16(15)14-19(22)20-17-6-8-18(9-7-17)26(23,24)21-10-12-25-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXIUDWDAJISAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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